molecular formula C9H8N2 B1601839 6-Methylquinazoline CAS No. 7556-94-7

6-Methylquinazoline

Cat. No.: B1601839
CAS No.: 7556-94-7
M. Wt: 144.17 g/mol
InChI Key: LYMQTLGEUGQDKU-UHFFFAOYSA-N
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Description

6-Methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological and pharmacological activities. The structure of this compound consists of a quinazoline core with a methyl group attached to the sixth position of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylquinazoline can be achieved through various methods. One common approach involves the cyclization of o-aminobenzylamine with formic acid or formamide. Another method includes the reaction of anthranilic acid with acetic anhydride, followed by cyclization with ammonium formate.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-throughput synthesis techniques. These methods may include microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methylquinazoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert it to dihydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated, nitrated, and sulfonated quinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
6-Methylquinazoline and its derivatives have shown significant potential as anticancer agents. Research indicates that compounds with a quinazoline core can inhibit cell proliferation, induce apoptosis, and impede angiogenesis in various cancer cell lines. For instance, a study demonstrated that certain derivatives exhibited IC50 values against A549 (non-small cell lung cancer) cells, indicating their effectiveness as potential therapeutic agents .

Mechanism of Action
The anticancer properties are often attributed to the inhibition of specific enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The structure-activity relationships (SAR) of synthesized derivatives suggest that modifications can enhance their potency against cancer cells .

CompoundIC50 (μM)Cancer Cell Line
4i17.0A549
4m14.2A549
4n18.1A549

Antimicrobial Properties
In addition to anticancer activity, this compound derivatives have been investigated for their antimicrobial properties. Studies indicate varying degrees of activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents .

Material Science

Organic Electronics
this compound is also utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in organic electronics, where it can serve as a building block for more complex materials.

Catalytic Systems
The compound has been explored for its role in catalytic systems, particularly in reactions involving metal complexes. The coordination of metal ions with ligands derived from this compound can enhance biological activity and improve the efficiency of chemical reactions .

Agricultural Applications

Pesticides and Herbicides
Research into the application of this compound in agricultural science has revealed its potential use in developing novel pesticides and herbicides. The compound's ability to interact with biological systems makes it a candidate for creating effective agrochemicals that target specific pests or diseases while minimizing environmental impact .

Case Study 1: Anticancer Activity

A recent study synthesized a series of quinazoline-pyrimidine hybrid derivatives, including those based on this compound, which exhibited significant antiproliferative activity against human cancer cell lines such as MCF-7 and SW-480. The most potent compound demonstrated an IC50 value of 5.9 μM against A549 cells, indicating promising therapeutic potential .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of metal complexes derived from this compound derivatives. The results showed enhanced antibacterial effects compared to the parent ligand, suggesting that modifications to the quinazoline structure could lead to more effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 6-Methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival. The compound’s effects are mediated through binding to the active site of the target enzyme or receptor, leading to inhibition of its activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound without the methyl group.

    6-Bromoquinazoline: A similar compound with a bromine atom at the sixth position.

    6-Chloroquinazoline: A similar compound with a chlorine atom at the sixth position.

Uniqueness

6-Methylquinazoline is unique due to the presence of the methyl group at the sixth position, which can influence its chemical reactivity and biological activity. This modification can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to other quinazoline derivatives.

Biological Activity

6-Methylquinazoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8N2C_9H_8N_2 and is classified under quinazoline derivatives. Its structure consists of a quinazoline core with a methyl group at the 6-position, which influences its biological activity.

Anticancer Activity

Numerous studies have highlighted the potential of this compound and its derivatives as anticancer agents. The compound exhibits cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HCT-15 (colon cancer)

Case Studies and Findings

  • Antitumor Efficacy : A study synthesized several derivatives of this compound and evaluated their cytotoxicity in vitro. Compounds derived from this compound showed selective activity against the NSC Lung Cancer EKVX cell line with IC50 values indicating significant potency .
  • Mechanism of Action : Research indicates that compounds like this compound can inhibit key pathways involved in tumor growth, such as the epidermal growth factor receptor (EGFR) pathway. For instance, derivatives have been shown to exhibit IC50 values as low as 0.096μM0.096\,\mu M against EGFR inhibition .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the quinazoline ring significantly affects anticancer activity. For example, modifications at positions 2 and 4 of the quinazoline core were found to enhance cytotoxicity against various tumor cell lines .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens.

Data Table: Antimicrobial Activity of this compound Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound 1Staphylococcus aureus16 µg/mL
Compound 9Staphylococcus aureus32 µg/mL
Compound 14Multiple strainsLowest MIC among tested compounds

This table illustrates that certain derivatives of this compound possess significant antimicrobial properties, making them potential candidates for further development as antibacterial agents .

Pharmacological Diversification

Recent advancements in pharmacological research have focused on diversifying the therapeutic applications of quinazoline derivatives, including:

  • Anti-inflammatory : Some studies suggest that modifications to the quinazoline structure can yield compounds with anti-inflammatory properties.
  • Anticonvulsant : There is emerging evidence supporting the anticonvulsant potential of certain derivatives.

Properties

IUPAC Name

6-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-2-3-9-8(4-7)5-10-6-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMQTLGEUGQDKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570221
Record name 6-Methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7556-94-7
Record name 6-Methylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7556-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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